molecular formula C16H15NO2S B12828520 N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide

N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide

Cat. No.: B12828520
M. Wt: 285.4 g/mol
InChI Key: FOAVQZHGNGLPNA-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenylethynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylethynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological targets and inhibit specific enzymes.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antibacterial applications, the compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phenylethynyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N,4-dimethyl-N-(2-phenylethynyl)benzenesulfonamide

InChI

InChI=1S/C16H15NO2S/c1-14-8-10-16(11-9-14)20(18,19)17(2)13-12-15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

FOAVQZHGNGLPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C#CC2=CC=CC=C2

Origin of Product

United States

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